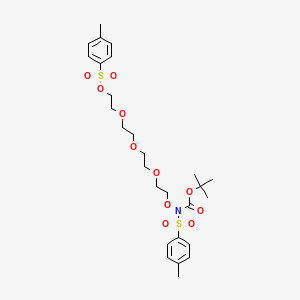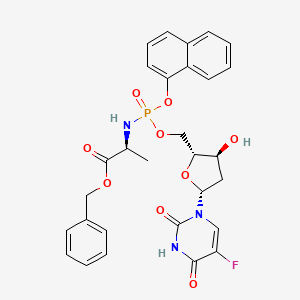
Onvansertib
Descripción general
Descripción
Onvansertib is a highly specific inhibitor of polo-like kinase 1 (PLK1), a serine/threonine protein kinase that plays a crucial role in cell division by regulating mitosis. This compound has shown promising results in preclinical and clinical studies for the treatment of various cancers, including colorectal cancer, acute myeloid leukemia, and prostate cancer .
Aplicaciones Científicas De Investigación
Onvansertib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PLK1 in cell division and its inhibition.
Biology: Employed in cell biology studies to investigate the effects of PLK1 inhibition on cell cycle progression and apoptosis.
Medicine: this compound is being investigated in clinical trials for the treatment of various cancers, including colorectal cancer, acute myeloid leukemia, and prostate cancer. .
Industry: This compound is being developed as a potential therapeutic agent for cancer treatment, with ongoing research to optimize its formulation and delivery
Mecanismo De Acción
Onvansertib exerts its effects by selectively binding to and inhibiting PLK1. This inhibition disrupts mitosis, leading to G2/M cell-cycle arrest and subsequent apoptosis in PLK1-overexpressing tumor cells. The molecular targets and pathways involved include the phosphorylation of translationally controlled tumor protein (TCTP) and the regulation of cell cycle proteins such as cyclin-dependent kinases (CDKs) and c-myc .
Direcciones Futuras
Onvansertib is currently being investigated in clinical trials for its efficacy in treating various types of cancer, including Acute Myeloid Leukemia (AML) and metastatic colorectal carcinoma (mCRC) . The combination of this compound with other treatments like FOLFIRI and bevacizumab is also being explored . The results of these trials will determine the future directions for the use of this compound in cancer treatment.
Análisis Bioquímico
Biochemical Properties
Onvansertib interacts with PLK1, an enzyme that plays a crucial role in cell division and DNA repair . It inhibits PLK1 in a highly selective manner . The inhibition of PLK1 by this compound leads to a blockage of the cell cycle, DNA damage, and apoptosis .
Cellular Effects
This compound has shown to have significant effects on various types of cells. In ovarian cancer cell lines, the combination of this compound and olaparib caused a G2/M block of the cell cycle, DNA damage, and apoptosis . In colorectal cancer cells, this compound displayed superior activity in KRAS-mutant than wild-type isogenic cells . It also demonstrated potent antitumor activity in combination with irinotecan in vivo .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and inhibiting PLK1 . This inhibition leads to a blockage of the cell cycle, causing DNA damage and apoptosis . It has also been shown to inhibit both homologous recombination and non-homologous end-joining repair pathways .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. In vitro, this compound inhibited cell proliferation at nanomolar concentrations . In vivo, it demonstrated potent antitumor activity in combination with irinotecan .
Dosage Effects in Animal Models
In animal models, the effects of this compound varied with different dosages. The combination of this compound and paclitaxel showed potent anti-tumor activity, resulting in significantly greater tumor growth inhibition and increase in survival compared to the monotherapies in all 3 PDXs .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented in the literature. Given that it inhibits PLK1, an enzyme involved in cell division and DNA repair, it is likely that this compound localizes to the sites where these processes occur, such as the nucleus and the mitotic spindle .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Onvansertib involves multiple steps, starting from commercially available starting materialsThe final product is obtained through purification and crystallization processes .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route as the laboratory synthesis but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Onvansertib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: This compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Comparación Con Compuestos Similares
Similar Compounds
Volasertib: Another PLK1 inhibitor with similar mechanisms of action but different pharmacokinetic properties.
Rigosertib: A multi-kinase inhibitor that targets PLK1 among other kinases.
GSK461364: A selective PLK1 inhibitor with distinct chemical structure and clinical applications
Uniqueness of Onvansertib
This compound is unique due to its high specificity for PLK1 and its oral bioavailability. It has shown synergistic effects when used in combination with other chemotherapeutic agents, making it a promising candidate for combination therapy in cancer treatment .
Propiedades
IUPAC Name |
1-(2-hydroxyethyl)-8-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N8O3/c1-33-6-8-34(9-7-33)15-3-5-18(38-24(25,26)27)17(12-15)30-23-29-13-14-2-4-16-20(22(28)37)32-35(10-11-36)21(16)19(14)31-23/h3,5,12-13,36H,2,4,6-11H2,1H3,(H2,28,37)(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLVBNKYJGBCQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4CCC5=C(C4=N3)N(N=C5C(=O)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025917 | |
| Record name | Onvansertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1034616-18-6 | |
| Record name | Onvansertib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034616186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Onvansertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15110 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Onvansertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ONVANSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67RM91WDHQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-((6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline](/img/structure/B609689.png)

![(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B609693.png)

